molecular formula C12H15NO5 B8666827 5-(Tert-butyl)-2-methoxy-3-nitrobenzoic acid

5-(Tert-butyl)-2-methoxy-3-nitrobenzoic acid

Cat. No. B8666827
M. Wt: 253.25 g/mol
InChI Key: SCJMNFZINVMMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Tert-butyl)-2-methoxy-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Tert-butyl)-2-methoxy-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tert-butyl)-2-methoxy-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

5-tert-butyl-2-methoxy-3-nitrobenzoic acid

InChI

InChI=1S/C12H15NO5/c1-12(2,3)7-5-8(11(14)15)10(18-4)9(6-7)13(16)17/h5-6H,1-4H3,(H,14,15)

InChI Key

SCJMNFZINVMMRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2.3 ml 65% nitric acid and 2.6 ml 96% sulphuric acid is added dropwise to an ice-cooled solution of 5.00 g 5-tert-butyl-2-methoxy-benzoic acid in 15 ml 96% sulphuric acid. The solution is stirred for 1.5 h in the cooling bath and then for 1 h at ambient temperature. Then the solution is added to ice water, and the precipitate formed is filtered off and taken up in dichloromethane. The dichloromethane phase is dried (Na2SO4), and the solvent is eliminated completely.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of 2.10 g (10.1 mmol) of 2-methoxy-5-tert-butylbenzoic acid in 6 mL of conc H2SO4 cooled in an ice bath was added dropwise a solution of 1 mL (11.1 mmol) of HNO3 in 2 ml H2SO4. The mixture was stirred, warming from 0° C. to rt over 3 h. The mixture was then poured into crushed ice and the resulting precipitate was filtered and dried. Recrystallization from 1:1 water/EtOH (8 mL/g) provided 1.4 g of product Intermediate 10.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

5 g 5-tert-butyl-2-methoxy-benzoic acid are dissolved in 15 ml sulphuric acid, cooled to 0° C. and combined dropwise with a solution of 2.3 ml nitric acid in 2.6 ml sulphuric acid. The mixture is stirred for 1.5 hours at 0° C. and for 1 hour at ambient temperature. Then it is added to ice water. The precipitate is filtered off, taken up in dichloromethane and dried on magnesium sulphate. The solvent is eliminated in vacuo and the product thus obtained is further reacted directly.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.6 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.